molecular formula C23H19ClN6OS B15038228 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

Cat. No.: B15038228
M. Wt: 463.0 g/mol
InChI Key: TVJUBKOBLMROGJ-WGOQTCKBSA-N
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Description

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl and Phenyl Groups: These groups can be introduced via nucleophilic substitution reactions or through the use of Grignard reagents.

    Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced through thiolation reactions using thiols or disulfides.

    Condensation with Pyridine Derivatives: The final step involves the condensation of the triazole derivative with pyridine-4-carbaldehyde under acidic or basic conditions to form the desired acetohydrazide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols, alkoxides

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, alcohols

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide stands out due to its unique combination of a triazole ring, chlorophenyl group, and pyridine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H19ClN6OS

Molecular Weight

463.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide

InChI

InChI=1S/C23H19ClN6OS/c1-16(17-11-13-25-14-12-17)26-27-21(31)15-32-23-29-28-22(18-7-9-19(24)10-8-18)30(23)20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,27,31)/b26-16+

InChI Key

TVJUBKOBLMROGJ-WGOQTCKBSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)/C4=CC=NC=C4

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

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